molecular formula C12H11Br2N3O2 B3882922 (5Z)-5-(3,5-dibromo-2-methoxybenzylidene)-2-imino-1-methylimidazolidin-4-one CAS No. 5714-83-0

(5Z)-5-(3,5-dibromo-2-methoxybenzylidene)-2-imino-1-methylimidazolidin-4-one

Cat. No.: B3882922
CAS No.: 5714-83-0
M. Wt: 389.04 g/mol
InChI Key: WVFLKLSUIIRZCW-WTKPLQERSA-N
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Description

(5Z)-5-(3,5-dibromo-2-methoxybenzylidene)-2-imino-1-methylimidazolidin-4-one is a synthetic organic compound characterized by its unique structure, which includes a dibromo-methoxybenzylidene moiety and an imino-imidazolidinone core. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3,5-dibromo-2-methoxybenzylidene)-2-imino-1-methylimidazolidin-4-one typically involves the condensation of 3,5-dibromo-2-methoxybenzaldehyde with 2-imino-1-methylimidazolidin-4-one under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(3,5-dibromo-2-methoxybenzylidene)-2-imino-1-methylimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dibromo groups in the compound can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the dibromo groups.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(3,5-dibromo-2-methoxybenzylidene)-2-imino-1-methylimidazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly its ability to interact with specific biological targets. It may serve as a lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of (5Z)-5-(3,5-dibromo-2-methoxybenzylidene)-2-imino-1-methylimidazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(3,5-dichloro-2-methoxybenzylidene)-2-imino-1-methylimidazolidin-4-one
  • (5Z)-5-(3,5-difluoro-2-methoxybenzylidene)-2-imino-1-methylimidazolidin-4-one
  • (5Z)-5-(3,5-dimethyl-2-methoxybenzylidene)-2-imino-1-methylimidazolidin-4-one

Uniqueness

Compared to its analogs, (5Z)-5-(3,5-dibromo-2-methoxybenzylidene)-2-imino-1-methylimidazolidin-4-one is unique due to the presence of dibromo groups, which can significantly influence its reactivity and biological activity. The dibromo groups may enhance the compound’s ability to participate in substitution reactions and may also affect its interaction with biological targets, potentially leading to distinct bioactivity profiles.

Properties

IUPAC Name

(5Z)-2-amino-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-1-methylimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Br2N3O2/c1-17-9(11(18)16-12(17)15)4-6-3-7(13)5-8(14)10(6)19-2/h3-5H,1-2H3,(H2,15,16,18)/b9-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFLKLSUIIRZCW-WTKPLQERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C(C(=CC(=C2)Br)Br)OC)C(=O)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1/C(=C\C2=C(C(=CC(=C2)Br)Br)OC)/C(=O)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90417067
Record name (5Z)-5-(3,5-dibromo-2-methoxybenzylidene)-2-imino-1-methylimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90417067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5714-83-0
Record name (5Z)-5-(3,5-dibromo-2-methoxybenzylidene)-2-imino-1-methylimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90417067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-(3,5-dibromo-2-methoxybenzylidene)-2-imino-1-methylimidazolidin-4-one
Reactant of Route 2
(5Z)-5-(3,5-dibromo-2-methoxybenzylidene)-2-imino-1-methylimidazolidin-4-one
Reactant of Route 3
(5Z)-5-(3,5-dibromo-2-methoxybenzylidene)-2-imino-1-methylimidazolidin-4-one
Reactant of Route 4
(5Z)-5-(3,5-dibromo-2-methoxybenzylidene)-2-imino-1-methylimidazolidin-4-one
Reactant of Route 5
(5Z)-5-(3,5-dibromo-2-methoxybenzylidene)-2-imino-1-methylimidazolidin-4-one
Reactant of Route 6
(5Z)-5-(3,5-dibromo-2-methoxybenzylidene)-2-imino-1-methylimidazolidin-4-one

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